molecular formula C16H21NO3S B5697231 N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B5697231
M. Wt: 307.4 g/mol
InChI Key: PLERTVQPAWOXIO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide: is an organic compound that features a furan ring attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the reaction of 2,3,4,5,6-pentamethylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization or chromatography for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and furan moieties. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)aniline
  • N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)furan-2-carboxamide

Uniqueness: N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the presence of both a highly substituted benzene ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-10-11(2)13(4)16(14(5)12(10)3)21(18,19)17-9-15-7-6-8-20-15/h6-8,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLERTVQPAWOXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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